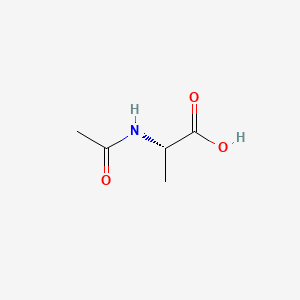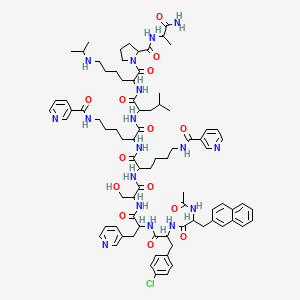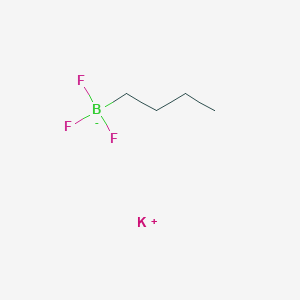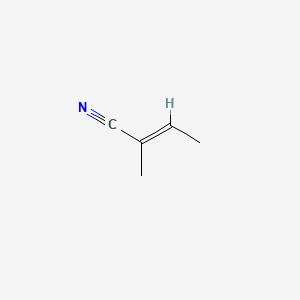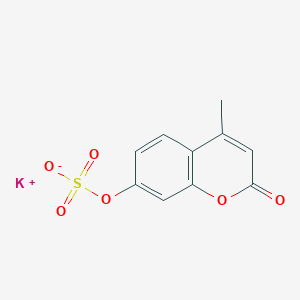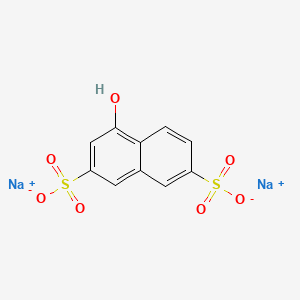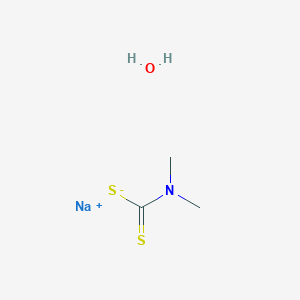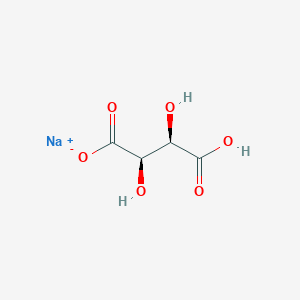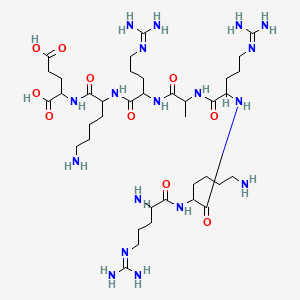
PKG Inhibitor
Descripción general
Descripción
PKG Inhibitor is a useful research compound. Its molecular formula is C38H74N18O10 and its molecular weight is 943.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality PKG Inhibitor suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PKG Inhibitor including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Anticoccidial Leads from Natural Products
PKG inhibitors derived from natural products, like terferol and terphenyls, have shown potential as anticoccidial agents. Extracts from Phoma sp. were found to inhibit parasite PKG, suggesting their application in treating coccidiosis (Zhang et al., 2006).
2. Broad Physiological Functions and Disease Treatment
PKG inhibitors exhibit diverse physiological functions in mammals, impacting vascular and gastrointestinal smooth muscles, and central nervous system among others. Their inhibition can be targeted for treating cardiovascular diseases, diarrhea, cancer, and malaria (Wolfertstetter et al., 2013).
3. Antimalarial Drug Development
PKG inhibitors, like thiazoles, have shown significant efficacy against Plasmodium falciparum, the parasite responsible for malaria. These compounds inhibit blood stage and gamete development of the parasite, offering a new class for antimalarial drug development (Penzo et al., 2019).
4. Understanding PKG Inhibition Mechanisms
Studies on inhibitor peptides like DT-2 provide insights into the molecular mechanisms of PKG inhibition. These findings are crucial for understanding how PKG inhibitors interact with their targets and can guide the development of new inhibitors (Pinkse et al., 2009).
5. Vasoregulation and Cardiovascular Research
Inhibitors like DT-2 have been observed to affect vasoregulation and vascular tone, indicating their potential application in cardiovascular research and therapy (Taylor et al., 2004).
6. Investigating Platelet Function
PKG inhibitors have been used to study the role of cyclic nucleotides and kinases in platelet function, providing insights into their mechanisms and potential applications in hematology (Shpakova et al., 2021).
7. Cancer Research and Therapy
The role of PKG in cancer cell proliferation and apoptosis makes its inhibitors valuable in oncology research. Specific inhibitors targeting PKG isoforms have shown potential in preventing and treating various cancers (Frank, 2002).
Propiedades
IUPAC Name |
2-[[6-amino-2-[[2-[2-[[2-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H74N18O10/c1-21(29(59)52-26(13-8-20-50-38(46)47)33(63)54-24(11-3-5-17-40)34(64)56-27(35(65)66)14-15-28(57)58)51-31(61)25(12-7-19-49-37(44)45)55-32(62)23(10-2-4-16-39)53-30(60)22(41)9-6-18-48-36(42)43/h21-27H,2-20,39-41H2,1H3,(H,51,61)(H,52,59)(H,53,60)(H,54,63)(H,55,62)(H,56,64)(H,57,58)(H,65,66)(H4,42,43,48)(H4,44,45,49)(H4,46,47,50) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKSKNTVYYVIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74N18O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PKG Inhibitor | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



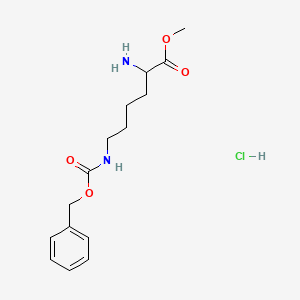
![3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazino-3-hydropyrimidin-2-one](/img/structure/B7803123.png)
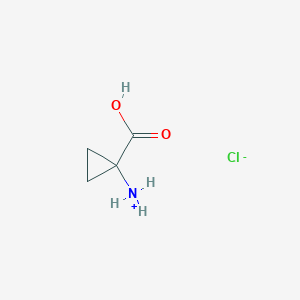
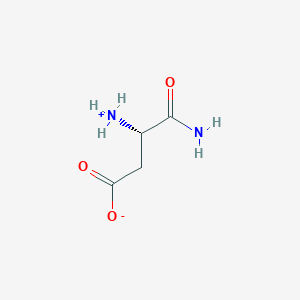
![2-[[2-[[2-[[2-[[2-[2-[[2-[[6-Amino-2-[[4-amino-2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B7803171.png)
